4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one
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Overview
Description
4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a quinoline ring, and is substituted with a methoxyphenyl group and three methyl groups. This structural motif is significant due to its potential biological and pharmacological activities.
Mechanism of Action
Target of Action
The primary target of the compound 4-(4-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one, also known as GNF-Pf-763, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3) predicted to encode a member of the major facilitator superfamily (MFS) in Plasmodium falciparum .
Mode of Action
GNF-Pf-763 interacts with its target, the pfmfr3 transporter, in a way that leads to decreased sensitivity to the compound itself and other compounds that have a mitochondrial mechanism of action . This suggests that GNF-Pf-763 may interfere with the function of the pfmfr3 transporter, thereby affecting the parasite’s ability to resist the action of certain antimalarial compounds .
Biochemical Pathways
It is known that the compound affects the function of the pfmfr3 transporter, which is thought to play roles in mitochondrial transport . This suggests that GNF-Pf-763 may influence pathways related to mitochondrial function and energy production in the parasite.
Result of Action
The action of GNF-Pf-763 results in decreased sensitivity of Plasmodium falciparum to the compound itself and other antimalarial compounds with a mitochondrial mechanism of action . This suggests that the compound may have a role in modulating drug resistance in the parasite.
Preparation Methods
The synthesis of 4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves a multi-step process. One common method includes the cyclocondensation of 3-amino-5-methylpyrazole with 2-arylmethylidene-5,5-dimethylcyclohexane-1,3-diones or 9-aryl-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-diones . This reaction is usually carried out in solvents such as dimethylformamide or methanol under controlled conditions to yield the desired pyrazoloquinoline derivative.
Chemical Reactions Analysis
4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group and other substituents on the aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Its structural motif is of interest for the development of new bioactive molecules with potential therapeutic effects.
Medicine: Research has indicated potential pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar compounds to 4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one include other pyrazoloquinoline derivatives, such as:
- 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline
- 1-phenyl-3,4-methyl-1H-pyrazolo[3,4-b]quinoline
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties
Biological Activity
4-(4-methoxyphenyl)-3,7,7-trimethyl-2H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antiproliferative effects against various cancer cell lines and other pharmacological activities.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrazole ring fused to a quinoline moiety. Its molecular formula is C20H23N3O2 with a molar mass of 337.42 g/mol. The presence of the methoxy group and the trimethyl substitutions on the pyrazole ring contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions of 3-amino-5-methylpyrazole with aromatic aldehydes and dimedone in solvents such as dimethylformamide or methanol. This method allows for the introduction of various substituents that can modulate biological activity.
Antiproliferative Activity
Numerous studies have reported the antiproliferative effects of this compound against different cancer cell lines.
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Cancer Cell Lines :
- In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines such as MCF-7 and BT-549. For instance:
-
Mechanism of Action :
- The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis and inhibition of cell cycle progression. Research suggests that derivatives containing similar pyrazoloquinoline structures often target specific signaling pathways involved in cancer proliferation .
Other Biological Activities
Beyond its antiproliferative effects, this compound has also been investigated for additional pharmacological properties:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains .
- Antioxidant Properties : The presence of phenolic structures in the compound may contribute to its antioxidant capabilities .
Case Studies
A study published in 2021 detailed the synthesis and biological evaluation of several pyrazoloquinoline derivatives including this compound. The study highlighted that modifications on the quinoline moiety significantly influenced the cytotoxic activity against leukemia cell lines with IC50 values ranging from 0.90 to 3.30 μM .
Another research article focused on the structure-activity relationship (SAR) of related compounds and found that specific substituents on the pyrazole ring enhanced anticancer activity while maintaining lower toxicity in normal cells .
Data Summary
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-11-16-17(12-5-7-13(25-4)8-6-12)18-14(21-19(16)23-22-11)9-20(2,3)10-15(18)24/h5-8,17H,9-10H2,1-4H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUWOYRGEJPEHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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